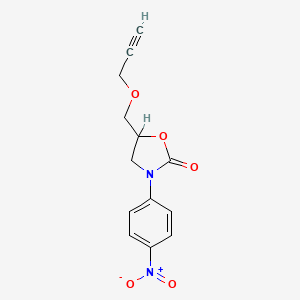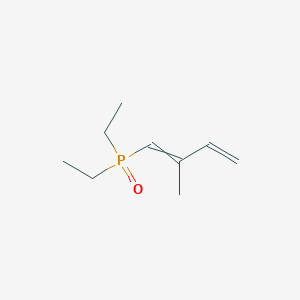
Trichlorofluorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless liquid that is primarily used in the production of silicon for semiconductor and fiber optic materials . The compound is notable for its reactivity and versatility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichlorofluorosilane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride (SiCl₄) with hydrogen fluoride (HF) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to enhance the yield .
Industrial Production Methods: In industrial settings, this compound is produced by reacting silicon with chlorine and fluorine gases. This process is conducted in a high-temperature reactor, where silicon reacts with chlorine to form silicon tetrachloride, which subsequently reacts with hydrogen fluoride to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: Trichlorofluorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as water or alcohols, leading to the substitution of chlorine or fluorine atoms.
Common Reagents and Conditions:
Water (H₂O): Hydrolysis reaction.
Alcohols (ROH): Substitution reactions to form alkoxysilanes.
Major Products Formed:
Silicon Dioxide (SiO₂): From hydrolysis.
Alkoxysilanes: From substitution reactions with alcohols.
Aplicaciones Científicas De Investigación
Trichlorofluorosilane has a wide range of applications in scientific research and industry:
Semiconductor Manufacturing: It is used to produce high-purity silicon for semiconductor devices.
Fiber Optics: The compound is essential in the production of optical fibers, where it helps create the core and cladding materials.
Surface Modification: this compound is used to modify surfaces, making them hydrophobic or altering their chemical properties.
Chemical Synthesis: It serves as a reagent in various organic and inorganic synthesis processes.
Mecanismo De Acción
The mechanism of action of trichlorofluorosilane primarily involves its reactivity with nucleophiles. The compound’s silicon atom is highly electrophilic due to the presence of electronegative chlorine and fluorine atoms. This electrophilicity makes it susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions .
Comparación Con Compuestos Similares
Silicon Tetrachloride (SiCl₄): Used in similar applications but lacks the fluorine atom.
Chlorotrifluorosilane (SiClF₃): Contains more fluorine atoms and exhibits different reactivity patterns.
Uniqueness: Trichlorofluorosilane’s unique combination of chlorine and fluorine atoms provides it with distinct reactivity and versatility compared to other silicon halides. Its ability to undergo both hydrolysis and substitution reactions makes it a valuable compound in various chemical processes .
Propiedades
Número CAS |
14965-52-7 |
|---|---|
Fórmula molecular |
Cl3FSi |
Peso molecular |
153.44 g/mol |
Nombre IUPAC |
trichloro(fluoro)silane |
InChI |
InChI=1S/Cl3FSi/c1-5(2,3)4 |
Clave InChI |
PGHWHQUVLXTFLZ-UHFFFAOYSA-N |
SMILES canónico |
F[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
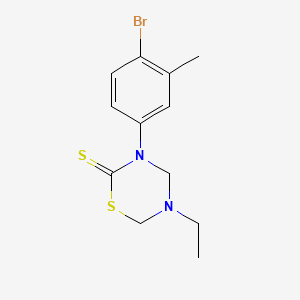
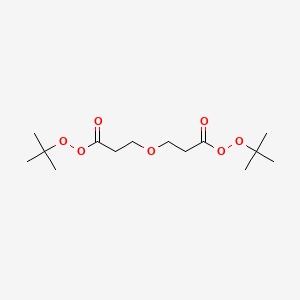

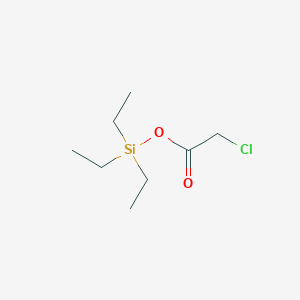

![N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide](/img/structure/B14710427.png)
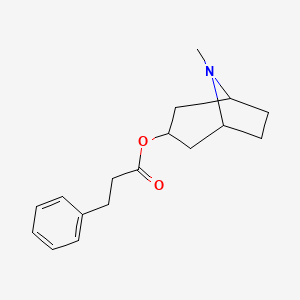
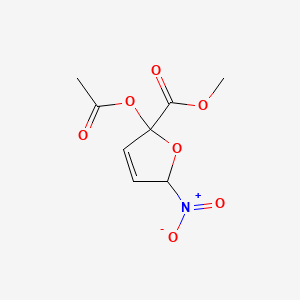
![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)

